BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-(Thiophen-3-
yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Thiophen-3-yl)propanoic acid

Cat. No.: B098408

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)propanoic acid,
a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This
document consolidates its chemical identity, physicochemical properties, spectral data, and
safety information. While a specific, detailed experimental protocol for its synthesis is not
readily available in public literature, a general synthetic approach is outlined. Furthermore, the
known biological context and potential applications of thiophene-containing carboxylic acids are
discussed, providing a basis for future research and development.

Chemical Identity and Properties

3-(Thiophen-3-yl)propanoic acid, with the CAS number 16378-06-6, is a carboxylic acid
featuring a thiophene ring substituted at the 3-position. Its structural information and key
physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 16378-06-6

Molecular Formula C7Hs02S

IUPAC Name 3-(thiophen-3-yl)propanoic acid

inChi INChl=1S/C7H802S/c8-7(9)2-1-6-3-4-10-5-
6/h3-5H,1-2H2,(H,8,9)

InChlKey YUSDDNTYMDWOCY-UHFFFAOYSA-N

SMILES C1=CSC=C1CCC(=0)0

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 156.20 g/mol

Melting Point 61-62 °C

Boiling Point 284.965 °C at 760 mmHg

Physical Form Solid

Purity Typically 297%

Storage Temperature 4°C

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of 3-(Thiophen-3-
yl)propanoic acid is not extensively documented in readily accessible literature, a common
synthetic route for analogous 3-arylpropanoic acids involves the hydrogenation of the
corresponding acrylic acid derivative.

A plausible synthetic pathway is illustrated in the diagram below. This would typically involve
the Heck or a similar cross-coupling reaction to form 3-(thiophen-3-yl)acrylic acid, followed by
catalytic hydrogenation to yield the desired product.
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Caption: Plausible synthetic pathway for 3-(Thiophen-3-yl)propanoic acid.
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Spectral Data

Detailed spectral data for 3-(Thiophen-3-yl)propanoic acid is not readily available. However,

the expected spectral characteristics can be inferred from its structure and comparison with the

isomeric 3-(Thiophen-2-yl)propanoic acid.

'H NMR: The spectrum is expected to show signals for the thiophene ring protons, and two
methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic
acid proton. The chemical shifts and coupling patterns of the thiophene protons would be
characteristic of a 3-substituted thiophene.

13C NMR: The spectrum should display seven distinct carbon signals, including the carbonyl
carbon of the carboxylic acid, three signals for the thiophene ring carbons, and two signals
for the methylene carbons.

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching
band for the carboxylic acid group (around 2500-3300 cm~1), a strong C=0 stretching
absorption (around 1700 cm~1), and characteristic C-H and C=C stretching and bending
vibrations for the thiophene ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (156.20 g/mol ).

Biological Activity and Applications

Thiophene derivatives are a significant class of compounds in medicinal chemistry, known to

exhibit a wide range of biological activities. While specific biological studies on 3-(Thiophen-3-

yl)propanoic acid are limited in the public domain, related arylpropanoic acid derivatives are

known to possess anti-inflammatory, analgesic, and anticancer properties.

The thiophene moiety can act as a bioisostere for a phenyl ring, offering modified

pharmacokinetic and pharmacodynamic properties. Therefore, 3-(Thiophen-3-yl)propanoic

acid can serve as a valuable building block in the synthesis of novel drug candidates. Its

carboxylic acid group provides a handle for further chemical modifications, such as amide bond

formation, to create libraries of compounds for biological screening.
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The logical workflow for exploring the potential of this compound in a drug discovery context is
outlined below.

3-(Thiophen-3-yl)propanoic acid
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Caption: Drug discovery workflow utilizing 3-(Thiophen-3-yl)propanoic acid.

Safety and Handling
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3-(Thiophen-3-yl)propanoic acid is classified as harmful and an irritant. The following GHS
hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This
includes the use of personal protective equipment such as gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement
GHSO07 Warning H302, H315, H319, H335
Conclusion

3-(Thiophen-3-yl)propanoic acid is a valuable chemical entity with potential for applications in
drug discovery and materials science. This guide has summarized its key properties and
provided a framework for its synthesis and potential biological evaluation. Further research is
warranted to fully elucidate its chemical reactivity and biological profile, which will undoubtedly
open new avenues for its application.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Thiophen-3-
yl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098408#3-thiophen-3-yl-propanoic-acid-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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